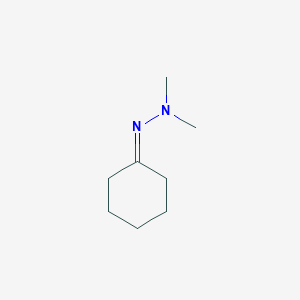
Cyclohexanone dimethylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone dimethylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 126439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
Cyclohexanone dimethylhydrazone serves as an important intermediate in organic synthesis, particularly in the formation of various nitrogen-containing compounds. Its utility stems from its ability to undergo various chemical transformations, including:
- Formation of Hydrazones : this compound can react with aldehydes and ketones to form hydrazones, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Alkylation Reactions : The compound has been reported to participate in alkylation reactions, where it can selectively form products based on the stereochemistry of the starting materials. A study highlighted high axial selectivities in alkylations involving cyano-substituted metalated hydrazones derived from this compound .
Biological Applications
The biological significance of this compound is notable in pharmacological research:
- Cytotoxic Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from cyclohexanone have shown significant activity against MCF-7 human breast cancer cells, with several derivatives outperforming standard treatments like Doxorubicin .
- Antimicrobial Properties : this compound and its derivatives have been explored for their antimicrobial activities against a range of pathogens. This aspect is crucial for developing new antibacterial and antifungal agents .
Case Study 1: Synthesis and Characterization
A series of studies focused on synthesizing new dihydronaphthalene derivatives starting from this compound demonstrated its versatility. The derivatives showed potent cytotoxic activities against MCF-7 cells, with IC50 values indicating significant potential as anticancer agents .
Case Study 2: Structural Elucidation
The structural analysis of this compound through X-ray crystallography provided insights into its stereochemistry and reactivity patterns. Such studies help in understanding the mechanistic pathways involved in its chemical transformations .
Propiedades
Número CAS |
10424-93-8 |
|---|---|
Fórmula molecular |
C8H16N2 |
Peso molecular |
140.23 g/mol |
Nombre IUPAC |
N-(cyclohexylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C8H16N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7H2,1-2H3 |
Clave InChI |
JMWQMSHGXKPKKN-UHFFFAOYSA-N |
SMILES |
CN(C)N=C1CCCCC1 |
SMILES canónico |
CN(C)N=C1CCCCC1 |
Key on ui other cas no. |
10424-93-8 |
Sinónimos |
Cyclohexanone dimethyl hydrazone |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















